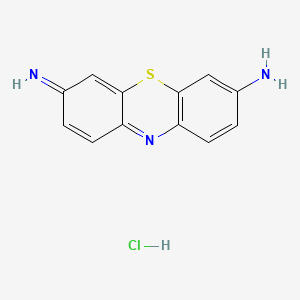

7-Iminophenothiazin-3-amine;hydrochloride

概要

説明

7-Iminophenothiazin-3-amine;hydrochloride is a serine protease enzyme that plays a crucial role in the blood coagulation process. It is derived from its inactive precursor, prothrombin, through enzymatic cleavage. This compound’s primary function is to convert fibrinogen into fibrin, forming a blood clot. This enzyme is essential for hemostasis, wound healing, and maintaining vascular integrity .

準備方法

Synthetic Routes and Reaction Conditions: 7-Iminophenothiazin-3-amine;hydrochloride can be produced through recombinant DNA technology. One method involves cloning the gene encoding human thrombin into a prokaryotic expression system, such as Escherichia coli. The expressed protein is then purified using affinity chromatography techniques . Another method involves expressing prethrombin-2 in eukaryotic cells, followed by activation with recombinant ecarin to produce α-thrombin .

Industrial Production Methods: Large-scale production of thrombin involves the use of mammalian cell cultures, such as Chinese hamster ovary cells, to express prethrombin-2. The protein is then activated and purified using affinity chromatography. This method ensures high yield and purity of the recombinant thrombin .

化学反応の分析

Types of Reactions: 7-Iminophenothiazin-3-amine;hydrochloride primarily undergoes proteolytic cleavage reactions. It cleaves fibrinogen to form fibrin monomers, which then polymerize to form a stable clot. This compound also activates other coagulation factors, such as factor V, VIII, and XIII, through proteolytic cleavage .

Common Reagents and Conditions: this compound’s activity is dependent on the presence of calcium ions and phospholipids. It requires specific cofactors, such as factor V and VIII, for optimal activity. The enzyme’s activity can be inhibited by anticoagulants like heparin .

Major Products Formed: The primary product of thrombin’s action is fibrin, which forms the structural basis of a blood clot. This compound also generates activated coagulation factors, such as factor Va and VIIIa, which further propagate the coagulation cascade .

科学的研究の応用

7-Iminophenothiazin-3-amine;hydrochloride has a wide range of applications in scientific research and medicine:

Chemistry: this compound is used in biochemical assays to study proteolytic activity and enzyme kinetics.

Biology: It is employed in cell culture studies to investigate cell signaling pathways and gene expression.

Medicine: this compound is used as a hemostatic agent in surgical procedures to control bleeding. .

作用機序

7-Iminophenothiazin-3-amine;hydrochloride exerts its effects by cleaving specific peptide bonds in its substrates. In the coagulation pathway, thrombin converts fibrinogen into fibrin by cleaving fibrinopeptides A and B. It also activates factor XIII, which cross-links fibrin monomers to form a stable clot. This compound’s activity is regulated by binding to cofactors, such as thrombomodulin, which modulates its specificity towards different substrates .

類似化合物との比較

7-Iminophenothiazin-3-amine;hydrochloride belongs to the family of serine proteases, which includes enzymes like trypsin and chymotrypsin. Unlike thrombin, trypsin and chymotrypsin are primarily involved in digestion. This compound’s unique role in blood coagulation sets it apart from other serine proteases. Similar compounds include:

Factor Xa: Another key enzyme in the coagulation cascade that activates prothrombin to thrombin.

Plasmin: A serine protease involved in fibrinolysis, the process of breaking down blood clots.

Tissue Plasminogen Activator (tPA): An enzyme that converts plasminogen to plasmin, promoting clot breakdown

This compound’s specificity for fibrinogen and its role in coagulation make it a unique and vital enzyme in hemostasis and thrombosis.

特性

IUPAC Name |

7-iminophenothiazin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S.ClH/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;/h1-6,13H,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPBBTJXIKFICP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC3=CC(=N)C=CC3=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60936593 | |

| Record name | 3-Imino-3H-phenothiazin-7-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16178-66-8 | |

| Record name | 3-Imino-3H-phenothiazin-7-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。